molecular formula C17H16N2O B14200506 5H-Benzo[f]pyrano[2,3-h]quinoxaline, 6,7-dihydro-7,7-dimethyl- CAS No. 833122-18-2

5H-Benzo[f]pyrano[2,3-h]quinoxaline, 6,7-dihydro-7,7-dimethyl-

Cat. No.: B14200506
CAS No.: 833122-18-2
M. Wt: 264.32 g/mol
InChI Key: MTTCJOLBNDKEAW-UHFFFAOYSA-N
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Description

5H-Benzo[f]pyrano[2,3-h]quinoxaline, 6,7-dihydro-7,7-dimethyl- is a heterocyclic compound that belongs to the class of pyranoquinoxalines. These compounds are known for their diverse biological activities and have attracted significant attention in the fields of pharmaceuticals, agrochemicals, and materials science .

Chemical Reactions Analysis

Types of Reactions

5H-Benzo[f]pyrano[2,3-h]quinoxaline, 6,7-dihydro-7,7-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound, which can have different biological and chemical properties .

Mechanism of Action

The mechanism of action of 5H-Benzo[f]pyrano[2,3-h]quinoxaline, 6,7-dihydro-7,7-dimethyl- involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of topoisomerase I and II, enzymes that are crucial for DNA replication and cell division . This inhibition leads to the disruption of DNA topology and ultimately results in cell death, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

  • Benzo[a]pyrano[2,3-c]phenazine
  • Benzo[f]quinoxaline
  • Pyrano[2,3-b]quinoline

Uniqueness

5H-Benzo[f]pyrano[2,3-h]quinoxaline, 6,7-dihydro-7,7-dimethyl- is unique due to its specific structural features and the presence of both pyrano and quinoxaline moieties. This dual functionality allows it to exhibit a broader range of biological activities compared to its analogs .

Properties

CAS No.

833122-18-2

Molecular Formula

C17H16N2O

Molecular Weight

264.32 g/mol

IUPAC Name

11,11-dimethyl-12-oxa-3,6-diazatetracyclo[12.4.0.02,7.08,13]octadeca-1(18),2,4,6,8(13),14,16-heptaene

InChI

InChI=1S/C17H16N2O/c1-17(2)8-7-13-15-14(18-9-10-19-15)11-5-3-4-6-12(11)16(13)20-17/h3-6,9-10H,7-8H2,1-2H3

InChI Key

MTTCJOLBNDKEAW-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2=C(O1)C3=CC=CC=C3C4=NC=CN=C24)C

Origin of Product

United States

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